molecular formula C13H11BrN2O2 B8690369 N-Benzyl-3-bromo-2-nitroaniline CAS No. 920285-21-8

N-Benzyl-3-bromo-2-nitroaniline

Cat. No.: B8690369
CAS No.: 920285-21-8
M. Wt: 307.14 g/mol
InChI Key: BAJJMCJCOGOAII-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-2-nitroaniline is a synthetic organic compound featuring an aniline core functionalized with bromo and nitro groups at the 2- and 3- positions, and a benzyl group on the nitrogen atom. This structure makes it a valuable building block in research and development, particularly in organic synthesis and materials science. The bromo and nitro substituents are excellent handles for further chemical transformation via metal-catalyzed cross-couplings or nucleophilic aromatic substitution (S N Ar) reactions , allowing for the creation of more complex molecular architectures. Compounds with similar bromonitroaniline structures are of significant interest in the development of organic nonlinear optical (NLO) materials . Researchers can utilize this chemical as a precursor for synthesizing novel compounds with potential applications in agrochemical and pharmaceutical research . It is supplied as a solid and should be stored sealed in a dry environment at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

920285-21-8

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-benzyl-3-bromo-2-nitroaniline

InChI

InChI=1S/C13H11BrN2O2/c14-11-7-4-8-12(13(11)16(17)18)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2

InChI Key

BAJJMCJCOGOAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The fluorine atom in CID 126494511 enhances electron-withdrawing effects at the 5-position, which may alter regioselectivity in further functionalization compared to the fluorine-free benzyl analog.

Hypothetical Comparisons with Other Analogs

  • Alkyl vs. Aryl Substituents : Ethyl groups would offer intermediate steric bulk between methyl and benzyl, while aryl groups (e.g., phenyl) might further increase π-π stacking interactions.
  • Halogen Variations : Replacing bromine with chlorine or iodine would alter electronegativity and bond strength, impacting reaction kinetics.

Q & A

Basic: What are the standard synthetic routes for preparing N-Benzyl-3-bromo-2-nitroaniline?

Answer:
The compound can be synthesized via sequential functionalization of aniline derivatives. A typical route involves:

Bromination : Introduce bromine at the meta-position of 2-nitroaniline using bromine in acetic acid or HBr/H₂O₂ under controlled conditions .

N-Benzylation : React the brominated intermediate (3-bromo-2-nitroaniline) with benzyl chloride or benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF. Monitor reaction progress via TLC to avoid over-alkylation .
Key Considerations : Purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials .

Advanced: How can regioselectivity challenges in bromination be addressed during synthesis?

Answer:
Regioselectivity in brominating 2-nitroaniline is influenced by electronic effects. The nitro group directs bromine to the meta-position, but competing para-substitution may occur. To enhance meta-selectivity:

  • Use low-temperature conditions (0–5°C) to slow reaction kinetics and favor thermodynamic control .
  • Employ Lewis acid catalysts (e.g., FeBr₃) to stabilize the transition state for meta-bromination .
    Validation : Confirm regiochemistry via ¹H NMR (observe coupling patterns) and single-crystal X-ray diffraction .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; nitro group deshields adjacent protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₀BrN₂O₂) and isotopic patterns for bromine .
  • Melting Point Analysis : Compare with literature values (e.g., 137–141°C for analogous bromo-nitroanilines) .

Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies may arise from polymorphism or residual solvents.

Recrystallization : Test multiple solvents (e.g., ethanol vs. dichloromethane/hexane) to isolate different crystalline forms .

Thermogravimetric Analysis (TGA) : Rule out solvent retention by measuring weight loss upon heating .

Cross-Validate : Compare NMR shifts with computationally predicted values (DFT calculations) .

Basic: What are the primary applications of this compound in academic research?

Answer:
The compound serves as:

  • A precursor for synthesizing heterocycles (e.g., benzimidazoles or indoles) via Ullmann coupling or Buchwald-Hartwig amination .
  • A substrate for studying nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-withdrawing nitro and bromine groups .

Advanced: How to optimize catalytic cross-coupling reactions involving the bromine substituent?

Answer:
For Suzuki-Miyaura or Heck couplings:

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for hindered aryl bromides .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Kinetic Monitoring : Track reaction progress via GC-MS or in situ IR to identify dehalogenation side reactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (potential irritant) .
  • Storage : Keep in a dark, cool environment (2–8°C) to prevent nitro group decomposition .

Advanced: How to address solubility limitations in polar solvents?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution .
  • Co-solvent Systems : Use DMSO/water mixtures or ionic liquids to enhance dissolution .

Basic: What computational tools aid in predicting reactivity or crystal packing?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • SHELX Suite : Refine X-ray crystallographic data to resolve molecular geometry and intermolecular interactions .

Advanced: How to design a kinetic study for nitro-group reduction in this compound?

Answer:

  • Conditions : Use H₂/Pd-C or Zn/HCl under varying temperatures (25–60°C).
  • Analytical Methods : Monitor nitro-to-amine conversion via UV-Vis (λ = 400–450 nm for nitro absorbance) .
  • Rate Law Determination : Fit data to pseudo-first-order kinetics; assess activation energy via Arrhenius plots .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitroaromatics .
  • Recrystallization : Ethanol/water yields high-purity crystals (≥97% by HPLC) .

Advanced: How to evaluate photostability under UV irradiation?

Answer:

  • Experimental Setup : Expose solid and solution phases to UV light (254 nm) in a photoreactor.
  • Degradation Analysis : Quantify decomposition via HPLC-MS; identify photoproducts (e.g., debrominated or denitrated derivatives) .

Basic: What are common byproducts in the synthesis of this compound?

Answer:

  • Di-brominated analogs : Formed due to excess brominating agent.
  • N-Benzyl Over-Alkylation : Detectable via ESI-MS as [M+91]⁺ (additional benzyl group) .

Advanced: How to design a green chemistry route for this compound?

Answer:

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF .
  • Catalyst Recycling : Immobilize Pd on magnetic nanoparticles for Suzuki couplings .

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